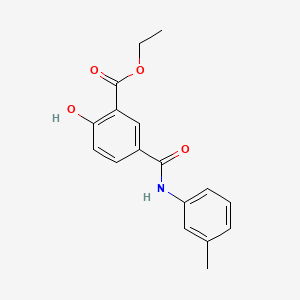
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of benzoic acid, featuring a hydroxy group, a methylphenyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The industrial process would also focus on purification techniques to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The aromatic ring can also engage in π-π interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methylphenyl group.
Salicylic acid derivatives: Compounds with similar hydroxybenzoic acid structures but different substituents.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38507-89-0 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-5-[(3-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(21)14-10-12(7-8-15(14)19)16(20)18-13-6-4-5-11(2)9-13/h4-10,19H,3H2,1-2H3,(H,18,20) |
Clé InChI |
NGBIRGZZZIBUMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


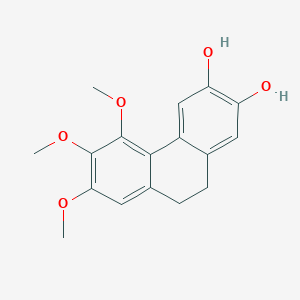

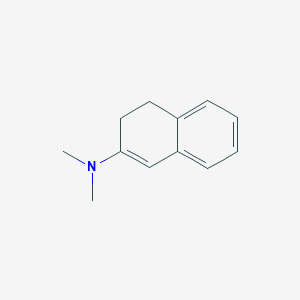
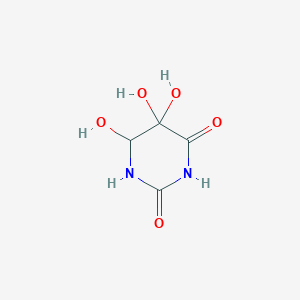
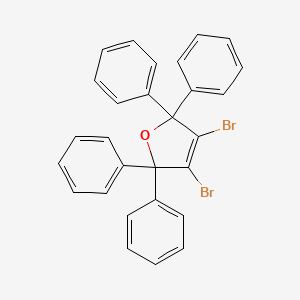

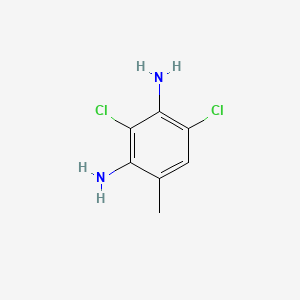
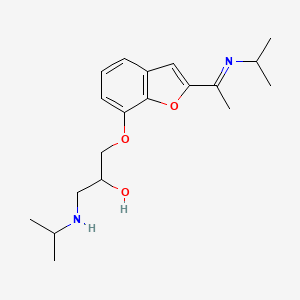

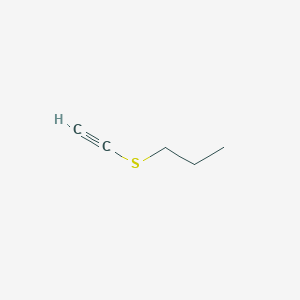
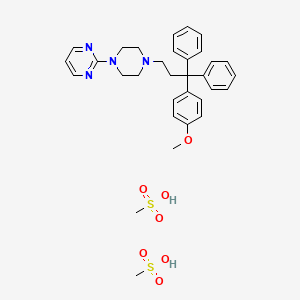
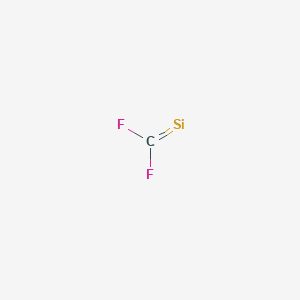

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
